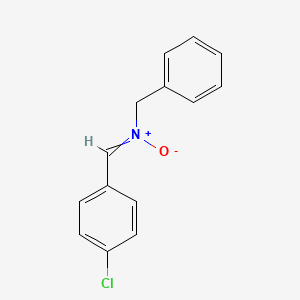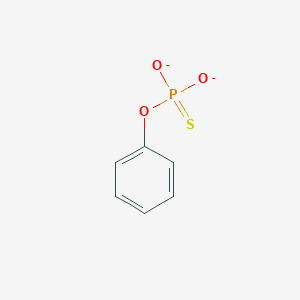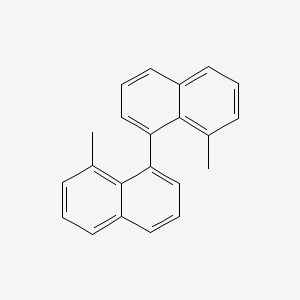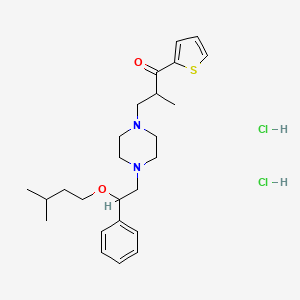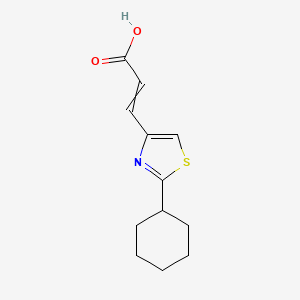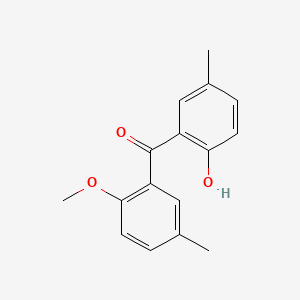
Benzophenone, 5,5'-dimethyl-2-hydroxy-2'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is an organic compound belonging to the benzophenone family. This compound is characterized by its unique structure, which includes two aromatic rings connected by a carbonyl group, with additional hydroxyl and methoxy substituents. Benzophenones are widely known for their applications in various fields, including as UV filters in sunscreens and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The specific conditions for synthesizing this compound may vary, but generally, the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of benzophenones often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions and as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hyperuricemia.
Industry: It is used in the formulation of sunscreens, cosmetics, and other personal care products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens. Additionally, its biological activities may be attributed to its interaction with specific molecular targets, such as enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, which lacks the hydroxyl and methoxy substituents.
2-Hydroxy-4-methoxybenzophenone: A similar compound with hydroxyl and methoxy groups in different positions.
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: Another derivative with additional hydroxyl and methoxy groups.
Uniqueness
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties influence its reactivity, UV-absorbing capability, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
32229-35-9 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-10-4-6-14(17)12(8-10)16(18)13-9-11(2)5-7-15(13)19-3/h4-9,17H,1-3H3 |
InChI Key |
GYOFDBNMMQREQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
